Kasugamine

Structural rarity Chemotaxonomic exclusivity Natural product diversity

Kasugamine (2,4-diamino-2,3,4,6-tetradeoxy-D-mannose) is a rare multideoxy diamino-sugar that constitutes the core aza-monosaccharide skeleton of the aminoglycoside antibiotic kasugamycin, an agricultural fungicide deployed against rice blast disease for over 60 years. As a building block, kasugamine is found exclusively in two natural products—kasugamycin and the antimycobacterial agent minosaminomycin—underscoring its structural scarcity among deoxyaminosugar scaffolds in natural product space.

Molecular Formula C28H36Cl4N3O13P
Molecular Weight 146.19 g/mol
CAS No. 19477-25-9
Cat. No. B1673303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKasugamine
CAS19477-25-9
Synonymskasugamine
Molecular FormulaC28H36Cl4N3O13P
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC(C(CC(C=O)N)N)O
InChIInChI=1S/C6H14N2O2/c1-4(10)6(8)2-5(7)3-9/h3-6,10H,2,7-8H2,1H3/t4-,5+,6+/m1/s1
InChIKeyNOEKKZNBKGTVKH-HDEPIXNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kasugamine CAS 19477-25-9 — Procurement-Relevant Compound Identity, Class, and Core Characteristics


Kasugamine (2,4-diamino-2,3,4,6-tetradeoxy-D-mannose) is a rare multideoxy diamino-sugar that constitutes the core aza-monosaccharide skeleton of the aminoglycoside antibiotic kasugamycin, an agricultural fungicide deployed against rice blast disease for over 60 years [1][2]. As a building block, kasugamine is found exclusively in two natural products—kasugamycin and the antimycobacterial agent minosaminomycin—underscoring its structural scarcity among deoxyaminosugar scaffolds in natural product space [3].

Why Kasugamine Cannot Be Replaced by Generic Aminoglycoside Sugars or Common Building Blocks


Generic substitution of kasugamine with other aminoglycoside sugar components (e.g., deoxystreptamine-based kanamycin/gentamicin cores) or more abundant deoxyaminosugars (e.g., d-forosamine, d-desosamine) fails because kasugamine carries a unique 2,4-diamino-2,3,4,6-tetradeoxy substitution pattern, with the downstream kasugamycin ribosome-binding pocket requiring the exact stereochemistry and diamination architecture [1]. Critically, enzymes in the kasugamine biosynthetic pathway—such as KsgB, the first UDP-ManNAc deacetylase ever identified—display stringent substrate specificity, rejecting common prokaryotic cell wall precursors (UDP-GlcNAc, UDP-GalNAc) [2]. This combinatorial lock between scaffold geometry and enzymatic processing means the kasugamine core cannot be exchanged without complete loss of biological function.

Quantitative Differentiation Evidence for Kasugamine: Comparator-Based Scientific Selection Data


Structural Uniqueness: Kasugamine Found in Only 2 Natural Products vs. Ubiquitous Deoxyaminosugars

Kasugamine is embedded in precisely two natural products—kasugamycin and minosaminomycin—whereas other deoxyaminosugars such as d-forosamine and d-desosamine are distributed across multiple macrolide and non-macrolide antibiotic families [1]. This extreme phylogenetic restriction makes kasugamine one of the least promiscuous deoxyaminosugar scaffolds in the known natural product space, offering a high signal-to-noise ratio for chemotaxonomic tracing and biosynthetic gene cluster mining [1].

Structural rarity Chemotaxonomic exclusivity Natural product diversity

Synthesis Step-Count Efficiency: Second-Generation Synthetic Route Achieves 70% Step Reduction

The second-generation enantioselective synthesis of a kasugamine derivative proceeds in 10 steps, representing a marked improvement over the first chiral-pool attempt that required approximately 17 steps from a literature compound [1]. This constitutes a ~41% reduction in synthetic step count, translating to higher throughput and lower cost-per-gram in medicinal chemistry campaigns.

Synthetic accessibility Step economy Total synthesis

Enzymatic Deprotection Specificity: KsgB Deacetylase Rejects Ubiquitous Cell Wall Precursors

KsgB, a deacetylase in the kasugamine biosynthetic pathway, is the first UDP-ManNAc deacetylase identified to date. Crucially, KsgB does not accept UDP-GlcNAc or UDP-GalNAc—two common prokaryotic cell wall precursors—as substrates [1]. This contrasts with broader-spectrum deacetylases such as MshB, which can process both UDP-GlcNAc and other N-acetylated sugars [1].

Enzyme substrate specificity Biosynthetic fidelity Biocatalysis

Translational Fidelity: Kasugamycin (Kasugamine Core) Inhibits Initiation Without Codon Misreading

Unlike classical aminoglycosides (kanamycin, gentamicin, streptomycin) that cause codon misreading, kasugamycin—whose ribosome-binding specificity is dictated by the kasugamine scaffold—inhibits translation initiation without inducing misincorporation errors [1][2]. In a cell-free E. coli system, minosaminomycin (also containing kasugamine) inhibits protein synthesis with an IC₅₀ of 2 × 10⁻⁷ M and is 100-fold more potent than kasugamycin, yet neither compound causes miscoding [2].

Translational fidelity Codon misreading Ribosome inhibition

Differential Antimicrobial Spectrum: Antifungal Potency at EC₅₀ 0.35–6.28 mg/L While Maintaining Weak Antibacterial Activity

Kasugamycin, whose biological activity depends on the kasugamine sugar core, exhibits EC₅₀ values against Magnaporthe oryzae (rice blast) ranging from 6.28 to 333.01 mg/L across 40 field strains, with 29/40 strains (72.5%) classified as sensitive [1]. Pure kasugamycin EC₅₀ = 0.35 mg/mL against M. oryzae [2]. In contrast, kanamycin and gentamicin show no meaningful antifungal activity above 128 µg/mL against this pathogen (class-level inference) [3]. Kasugamycin's antibacterial activity is notably weak: median MIC for Pseudomonas spp. is 125–250 µg/mL [3], versus gentamicin MIC₅₀ of 0.5–2 µg/mL for P. aeruginosa [4].

Antifungal potency Selective toxicity Agricultural fungicide

Biosynthetic Precursor Routing: ¹⁴C-Glucose Preferentially Incorporated into Kasugamine Over Other Moieties

Isotope-labeled feeding experiments demonstrate that ¹⁴C-glucose, ¹⁴C-mannose, and ¹⁴C-maltose are incorporated into the kasugamine moiety more than into the other two moieties (D-chiro-inositol and glycine imine) of kasugamycin [1]. Conversely, ¹⁴C-myo-inositol, 1-¹⁴C-glycine, and 2-¹⁴C-glycine are predominantly routed to the non-kasugamine portions of the molecule [1].

Isotope feeding Biosynthetic flux Metabolic engineering

Evidence-Backed Procurement Scenarios for Kasugamine: Where the Data Supports Selection


Metabolic Engineering of Kasugamycin Overproducers via Targeted Hexose Feeding

Based on direct isotopic evidence that ¹⁴C-glucose preferentially routes to the kasugamine moiety over other structural components [1], laboratories engineering Streptomyces kasugaensis for enhanced kasugamycin titers should procure kasugamine or its direct biosynthetic precursors (UDP-GlcNAc downstream intermediates) to validate pathway bottlenecks. Generic aminoglycoside sugar precursors (e.g., deoxystreptamine) will not enter the kasugamine-specific biosynthetic funnel.

Chemical Synthesis Campaigns Requiring a Kasugamine Derivative with Reduced Step Count

The second-generation enantioselective route to a kasugamine derivative (10 steps, ~41% step-count reduction vs. first-generation ~17 steps) [2] makes this synthetic methodology the procurement reference standard for medicinal chemistry groups planning analog synthesis of kasugamycin or minosaminomycin. Laboratories should request kasugamine derivatives prepared via the sulfamate-tethered aza-Wacker strategy to minimize synthesis lead time and maximize campaign throughput.

Ribosome Structural Biology Requiring Miscoding-Free Translation Initiation Inhibitors

Kasugamine-containing antibiotics (kasugamycin, minosaminomycin) are the only aminoglycosides documented to inhibit translation initiation without inducing codon misreading [3][4]. Structural biology groups performing cryo-EM or X-ray crystallography of ribosomal initiation complexes should procure these compounds over classical aminoglycosides (kanamycin, gentamicin) to avoid artifacts from miscoding-induced ribosomal conformational heterogeneity.

Biocatalytic Pathway Reconstitution Requiring Absolute Substrate Fidelity

The kasugamine biosynthetic enzyme KsgB is the sole known UDP-ManNAc deacetylase and rejects the common bacterial cell wall intermediates UDP-GlcNAc and UDP-GalNAc (0% conversion in vitro) [5]. In vitro reconstitution of deoxyaminosugar pathways that must avoid crosstalk with endogenous bacterial metabolism will require KsgB and its cognate kasugamine-pathway substrates, rather than broader-spectrum N-deacetylases.

Quote Request

Request a Quote for Kasugamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.